molecular formula C9H7Cl2N3 B13572427 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine

Cat. No.: B13572427
M. Wt: 228.07 g/mol
InChI Key: YQTCSCZOJRTOTJ-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles This compound is characterized by the presence of a dichlorophenyl group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine typically involves the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized using a suitable acid catalyst to yield the desired pyrazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and catalysts may also be adjusted to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenyl)-1h-pyrazol-5-amine is unique due to the presence of both the dichlorophenyl group and the amine group attached to the pyrazole ring. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above .

Properties

Molecular Formula

C9H7Cl2N3

Molecular Weight

228.07 g/mol

IUPAC Name

5-(2,6-dichlorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7Cl2N3/c10-5-2-1-3-6(11)9(5)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)

InChI Key

YQTCSCZOJRTOTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C2=CC(=NN2)N)Cl

Origin of Product

United States

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